2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid

Overview

Description

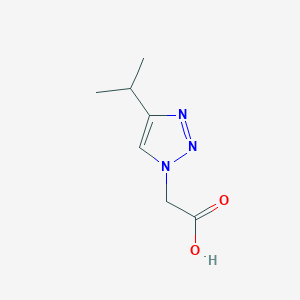

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes that are atom economical, highly selective, and environmentally benign . These methods are designed to maximize yield and minimize waste, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival. The IC50 values indicate effective growth inhibition comparable to established chemotherapeutic agents .

Anti-inflammatory Effects :

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

Fungicidal Properties :

this compound has been evaluated for its fungicidal activity against various plant pathogens. Its triazole structure is known to interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes. Field trials have indicated that formulations containing this compound can effectively control fungal infections in crops .

Case Study 1: Anticancer Research

In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Agricultural Field Trials

Field trials on crops treated with formulations containing this compound showed a marked reduction in fungal infections compared to untreated controls. The results indicated an increase in yield and quality of produce, affirming its potential as an effective fungicide .

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(1H-1,2,4-Triazol-1-yl)acetic acid

- 4-(1H-1,2,4-Triazol-1-yl)butanoic acid hydrochloride

- 1-Isopropyl-1H-1,2,4-triazol-5-amine

Uniqueness

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid is unique due to its specific isopropyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in its interactions with molecular targets, potentially leading to more effective and specific applications in various fields.

Biological Activity

2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid (CAS No. 887405-34-7) is a triazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by the isopropyl substitution on the triazole ring, influences its biological activity and interaction with various molecular targets. This article aims to explore the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H11N3O2

- Molecular Weight : 169.18 g/mol

- Structure : The compound features a triazole ring connected to an acetic acid moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor by binding to active sites, thus preventing substrate access. This mechanism is significant in various therapeutic contexts, including anti-inflammatory and anticancer applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance:

- In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Its IC50 values indicate effective growth inhibition comparable to established chemotherapeutic agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity that surpasses many conventional antibiotics .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazole derivatives, including this compound. The results indicated that this compound effectively inhibited cell proliferation in multiple cancer types and induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Assessment

In a comparative study assessing triazole derivatives' antibacterial properties, this compound was found to inhibit bacterial growth at low concentrations. The study highlighted its potential as a lead compound for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound typically involves copper-catalyzed reactions under mild conditions. Various derivatives have been synthesized to enhance its biological activity and selectivity .

Q & A

Q. What are the common synthetic routes for 2-(4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid, and how do they align with click chemistry principles?

The synthesis of triazole derivatives typically employs 1,3-dipolar cycloaddition (Huisgen reaction) between azides and alkynes. For analogous compounds like 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid, a copper(I)-catalyzed approach is used to ensure regioselective formation of 1,4-disubstituted triazoles . For the target compound, substituting the amino group with isopropyl requires using propargyl isopropyl ether (or similar alkyne) and an azidoacetic acid derivative. Key steps include:

- Azide preparation : Sodium azide reaction with haloacetic acid derivatives.

- Cycloaddition : Catalytic Cu(I) to accelerate reaction kinetics and ensure regioselectivity .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR spectroscopy : - and -NMR identify regioselectivity (e.g., distinguishing 1,4- vs. 1,5-triazole isomers) and confirm the isopropyl group’s integration .

- FT-IR : Verify the carboxylic acid (–COOH) stretch (~1700 cm) and triazole ring vibrations (1450–1600 cm).

- HPLC-MS : Assess purity and molecular ion peaks.

- X-ray crystallography : Resolve ambiguities in tautomeric forms or crystal packing effects .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound’s triazole core and carboxylic acid group make it a peptidomimetic scaffold for drug discovery. Applications include:

- Bioisosteric replacement : Mimicking peptide bonds to enhance metabolic stability .

- Combinatorial libraries : Modifying the isopropyl group to explore structure-activity relationships (SAR) for enzyme inhibition or receptor binding .

- Metal coordination : The triazole nitrogen atoms can act as ligands for catalytic or diagnostic metal complexes .

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

- Continuous-flow synthesis : Reduces reaction time and improves heat/mass transfer, as demonstrated for analogous triazole derivatives under flow chemistry conditions (e.g., 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cycloaddition rates.

- Catalyst screening : Cu(I) sources (e.g., CuBr(PPh)) vs. Ru-based catalysts for regioselectivity tuning .

- Computational modeling : Use DFT calculations to predict transition states and optimize substituent effects .

Q. How should researchers address contradictory spectral data, such as unexpected NMR peaks?

Contradictions may arise from tautomerism (e.g., triazole ring proton shifts) or impurities. Mitigation strategies:

- Variable-temperature NMR : Resolve dynamic tautomerism by cooling samples to slow exchange rates.

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .

- Spiking experiments : Add authentic standards to identify impurities.

Q. What computational methods are effective in designing novel derivatives or predicting reactivity?

- Reaction path search algorithms : Quantum mechanical calculations (e.g., DFT) model transition states and identify low-energy pathways .

- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., proteases).

- Machine learning : Train models on existing triazole datasets to predict reaction outcomes or physicochemical properties .

Q. What strategies are recommended for designing bioactive derivatives with enhanced pharmacokinetic properties?

- Substituent diversification : Replace the isopropyl group with bulkier alkyl chains or aryl groups to modulate lipophilicity .

- Prodrug approaches : Esterify the carboxylic acid to improve membrane permeability.

- Conformational restriction : Introduce rigid spacers (e.g., cyclohexyl) to preorganize the molecule for target binding .

Q. How can regioselectivity challenges in triazole formation be systematically addressed?

- Catalyst control : Cu(I) favors 1,4-triazoles, while Ru catalysts yield 1,5-isomers.

- Alkyne/azide electronic tuning : Electron-withdrawing groups on the alkyne enhance cycloaddition rates .

- High-throughput screening : Test multiple catalyst/ligand combinations to map selectivity trends.

Q. What purification challenges arise during synthesis, and how are they resolved?

- Byproduct removal : Unreacted azides or alkynes can co-elute with the product. Use size-exclusion chromatography or selective precipitation.

- Acidic handling : The carboxylic acid group may require ion-exchange chromatography or pH-controlled recrystallization .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Properties

IUPAC Name |

2-(4-propan-2-yltriazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)6-3-10(9-8-6)4-7(11)12/h3,5H,4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPGRRKAOCAINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN(N=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234447 | |

| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-34-7 | |

| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887405-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylethyl)-1H-1,2,3-triazole-1-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.